molecular formula C15H19NO4S2 B3233158 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1351632-63-7

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B3233158
CAS RN: 1351632-63-7
M. Wt: 341.4
InChI Key: FGRORXLKFPBLHF-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves the inhibition of enzyme activity. The compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can be reversible or irreversible depending on the specific enzyme and the concentration of the compound used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide have been studied extensively. The compound has been shown to have an effect on various biological processes such as cell signaling, metabolism, and gene expression. It has also been found to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide in lab experiments include its ability to selectively inhibit enzyme activity, its ease of synthesis, and its potential for use in the development of new drugs. However, the compound also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide. One direction is the development of new drugs for the treatment of various diseases. Another direction is the study of the compound's effect on specific enzymes and biological processes. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity.
Conclusion:
In conclusion, 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a chemical compound with potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. There are many future directions for the study of this compound, including the development of new drugs and the study of its effect on specific enzymes and biological processes.

Scientific Research Applications

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has been found to have potential applications in scientific research. The compound has been used as a tool in the study of various biological processes such as protein-protein interactions and enzyme activity. It has been shown to inhibit the activity of certain enzymes, making it a useful tool in the study of their function. Additionally, the compound has been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-3-20-14-7-6-12(9-11(14)2)22(18,19)16-10-13(17)15-5-4-8-21-15/h4-9,13,16-17H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRORXLKFPBLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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